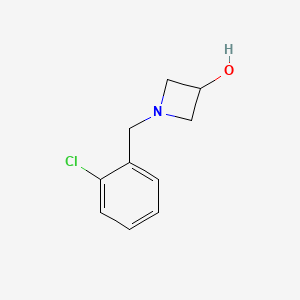

1-(2-Chlorobenzyl)azetidin-3-ol

Übersicht

Beschreibung

Synthesis Analysis

Azetidines, including 1-(2-Chlorobenzyl)azetidin-3-ol, are synthesized through various methods. One such method involves the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones . Another method involves the direct metal-based functionalization of the azetidine ring .Molecular Structure Analysis

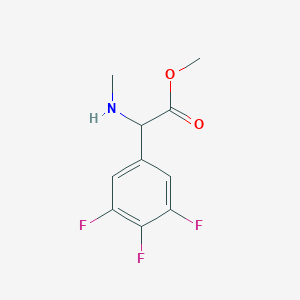

The molecular structure of 1-(2-Chlorobenzyl)azetidin-3-ol is defined by its molecular formula, C10H12ClNO.Chemical Reactions Analysis

Azetidines are known for their reactivity, which is driven by a considerable ring strain. They are excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Azetidines

The compound “1-(2-Chlorobenzyl)azetidin-3-ol” can be used in the synthesis of functionalized azetidines. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This approach is considered among the most efficient methods for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .

Amino Acid Surrogates

Azetidines, including “1-(2-Chlorobenzyl)azetidin-3-ol”, are considered remarkable as amino acid surrogates. They have potential in peptidomimetic and nucleic acid chemistry . This makes them valuable in the field of medicinal chemistry and drug design .

Catalytic Processes

Azetidines also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . These reactions are fundamental in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds .

Ring-Opening and Expansion Reactions

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . This property can be exploited in the synthesis of larger cyclic and acyclic structures .

Synthesis of Biologically Active Compounds

The azetidin-2-one ring, which is part of “1-(2-Chlorobenzyl)azetidin-3-ol”, has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

Zukünftige Richtungen

Azetidines, including 1-(2-Chlorobenzyl)azetidin-3-ol, have significant potential in various fields such as organic synthesis, medicinal chemistry, and catalytic processes . Future research may focus on developing new synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAJQLMTNYLLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobenzyl)azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)

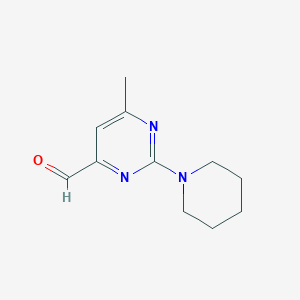

![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)

![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)

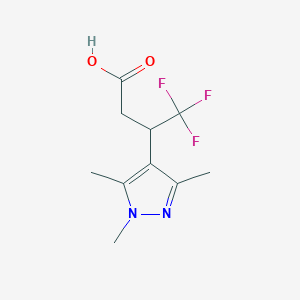

![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)

![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)